3,5-Dichloropicolinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

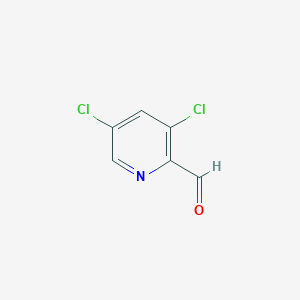

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQOVHGBRUEOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623171 | |

| Record name | 3,5-Dichloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471909-65-6 | |

| Record name | 3,5-Dichloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloropyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3,5-Dichloropicolinaldehyde

Audience: Researchers, scientists, and drug development professionals.

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, functional understanding of a chemical building block is paramount to its effective use in research and development. This guide is crafted to provide not just the what, but the why and the how of 3,5-Dichloropicolinaldehyde. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and the practicalities of its application. This document is intended to be a living tool for the bench chemist and the process development scientist alike.

Core Identity and Physicochemical Landscape

Unambiguous identification and a clear grasp of the physical properties of a starting material are the bedrock of reproducible science.

CAS Number

The definitive identifier for this compound is:

-

CAS Number: 136590-83-5

Structural and Molecular Data

The structural arrangement of this compound, with its electron-withdrawing chlorine atoms flanking an aldehyde group on a pyridine ring, is key to its chemical behavior.

Table 1: Key Properties of this compound

| Property | Data |

| Molecular Formula | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol |

| Appearance | White to brown powder or crystals.[1] |

| Melting Point | 75-80 °C[1] |

| Boiling Point | 242.4 °C at 760 mmHg (Predicted)[2] |

| Solubility | While specific data for this compound is limited, analogous compounds like 3,5-dichloroaniline are soluble in organic solvents such as ethanol, ether, and chloroform, and poorly soluble in water.[3] It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Synthesis Pathway and Experimental Protocol

The primary route to this compound involves the oxidation of the corresponding methyl group of 3,5-dichloropicoline. This transformation is a common challenge in organic synthesis: achieving partial oxidation to the aldehyde without proceeding to the carboxylic acid.

Conceptual Synthesis Workflow

The logical flow for the synthesis begins with the commercially available 3,5-dichloropyridine and proceeds through a free-radical methylation followed by a controlled oxidation.

Caption: Conceptual workflow for the synthesis of this compound.

Field-Proven Experimental Protocol: Oxidation of 3,5-Dichloropicoline

This protocol is a representative method based on established procedures for the selective oxidation of methylpyridines.

Objective: To synthesize this compound via the selective oxidation of 3,5-dichloropicoline.

Materials:

-

3,5-Dichloropicoline

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

-

Silica gel

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Charge the flask with 3,5-dichloropicoline (1 equivalent) and 1,4-dioxane.

-

Reagent Addition: To the stirred solution, add selenium dioxide (1.1 equivalents). Causality: Selenium dioxide is a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. The slight excess ensures complete conversion of the starting material.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate mobile phase).

-

Workup - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the black selenium byproduct. Rinse the filter cake with dichloromethane.

-

Workup - Extraction: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Separate the organic layer.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a solid, can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value. Trustworthiness: This multi-point validation ensures the material is of sufficient quality for subsequent applications.

Reactivity and Strategic Applications in Drug Discovery

The utility of this compound in drug development stems from its dual functionality: the reactive aldehyde handle and the electronically distinct dichloropyridine core.

Core Reactivity Profile

The aldehyde group is an electrophilic center, susceptible to attack by nucleophiles. The pyridine ring, particularly with two electron-withdrawing chlorine atoms, can also participate in or influence reactions.

Caption: General nucleophilic addition to this compound.

Key Reaction Classes:

-

Reductive Amination: A cornerstone of medicinal chemistry for library synthesis, the aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to the corresponding amine.

-

Wittig Reaction: Allows for the formation of a carbon-carbon double bond, providing access to a variety of vinyl-substituted pyridine derivatives.

-

Grignard and Organolithium Additions: Formation of secondary alcohols by the addition of organometallic reagents.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 3,5-dichloropicolinic acid, another valuable synthetic intermediate.

Application in Pharmaceutical Synthesis

Chlorinated heterocyclic compounds are prevalent in pharmaceuticals due to the ability of the chlorine atoms to modulate factors like lipophilicity, metabolic stability, and receptor binding affinity.[4][5] this compound serves as a key starting material for introducing the 3,5-dichloropyridyl moiety into larger, more complex molecules. It is a known intermediate in the synthesis of compounds targeting a range of therapeutic areas, including inflammation and oncology.

While a specific blockbuster drug directly synthesized from this compound is not prominently featured in publicly available literature, its structural motif is present in advanced clinical candidates. For example, the 3,5-dichlorophenyl group is a key component of MGL-3196 (Resmetirom), a thyroid hormone receptor-β agonist for the treatment of dyslipidemia.[6] Although MGL-3196 itself is derived from 3,5-dichlorophenol, the synthetic strategies and the rationale for including the dichlorinated aromatic ring are directly translatable to molecules built from this compound.

Safety, Handling, and Storage

Hazard Identification:

Handling:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust. Use a dust mask (e.g., N95) if handling large quantities.[2]

-

Wash hands thoroughly after handling.

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from oxidizing agents.

References

- 1. 3,5-Dichloro-4-pyridinecarboxaldehyde | 136590-83-5 | TCI Deutschland GmbH [tcichemicals.com]

- 2. 3,5-dichloro-4-pyridinecarboxaldehyde | CAS#:136590-83-5 | Chemsrc [chemsrc.com]

- 3. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Elucidation and Analysis of 3,5-Dichloropicolinaldehyde

Introduction

3,5-Dichloropicolinaldehyde is a halogenated pyridine derivative of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its precise molecular structure, characterized by a pyridine ring substituted with two chlorine atoms and an aldehyde functional group, dictates its reactivity and biological activity. The unambiguous confirmation of this structure and the rigorous assessment of its purity are paramount for its application in regulated industries. This guide provides an in-depth, multi-technique approach to the structural elucidation and analysis of this compound, grounded in established scientific principles and field-proven methodologies. We will explore the synergistic use of spectroscopic and chromatographic techniques, explaining not just the "how" but the fundamental "why" behind each experimental choice.

Molecular Structure and Physicochemical Properties

Before delving into analytical methodologies, understanding the target molecule is critical. This compound consists of a pyridine ring with chlorine atoms at the 3 and 5 positions and an aldehyde group at the 2-position (picolinaldehyde). This substitution pattern results in a unique electronic and steric environment that influences its spectral and chromatographic behavior.

Caption: Structure of this compound.

Synthesis and Purity Context

The analytical strategy is often informed by the synthetic route, which can predict potential impurities. A common method for producing substituted benzaldehydes involves the oxidation of the corresponding toluene derivative. For instance, 3,5-dichlorobenzaldehyde can be synthesized via the continuous oxidation of 3,5-dichlorotoluene.[1] A similar approach for this compound would involve the oxidation of 3,5-dichloro-2-methylpyridine. This context is crucial as unreacted starting material, over-oxidized carboxylic acid byproducts, or isomers could be present in the final product, necessitating robust chromatographic separation.

Spectroscopic Structural Elucidation

Spectroscopy provides the foundational evidence for the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Rationale: For a molecule like this compound, we expect a simple but highly informative set of spectra. The substitution pattern leaves only two protons on the aromatic ring, and their distinct electronic environments and coupling relationships provide a definitive structural fingerprint. ¹³C and DEPT spectra are used to confirm the carbon count and the type of each carbon atom (quaternary, CH, etc.).

3.1.1 ¹H NMR Spectroscopy

-

Expected Signals:

-

Aldehyde Proton (-CHO): A singlet in the downfield region (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons (H-4, H-6): Two distinct signals are expected. The proton at the 6-position (H-6) will likely be a doublet, coupled to the proton at the 4-position (H-4). Similarly, H-4 will be a doublet coupled to H-6. Their chemical shifts will be in the aromatic region (δ 7.0-9.0 ppm), influenced by the electron-withdrawing effects of the nitrogen and chlorine atoms.

-

3.1.2 ¹³C NMR and DEPT Spectroscopy

-

Expected Signals:

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region (δ 185-200 ppm).

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the pyridine ring.

-

Two carbons bearing chlorine atoms (C-3, C-5).

-

Two carbons bearing hydrogen atoms (C-4, C-6).

-

The carbon attached to the aldehyde (C-2).

-

The nitrogen atom of the ring.

-

-

DEPT-135 Experiment: This experiment is crucial for confirming assignments. The CH carbons (C-4, C-6) will appear as positive peaks, while any CH₂ carbons would be negative (none are expected in this molecule), and quaternary carbons (including C-2, C-3, C-5) will be absent.[2][3]

-

| Assignment | ¹H NMR Expected δ (ppm) | ¹³C NMR Expected δ (ppm) | DEPT-135 |

| -CHO | ~10.0 (s) | ~190 | Absent |

| H-6 / C-6 | ~8.5 (d) | ~150 | Positive |

| H-4 / C-4 | ~8.0 (d) | ~140 | Positive |

| C-2 | - | ~155 | Absent |

| C-3 | - | ~135 | Absent |

| C-5 | - | ~130 | Absent |

| This table presents predicted values based on typical chemical shifts for similar functional groups and structures.[4] |

Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent, typically Chloroform-d (CDCl₃), as it is versatile and has a well-known residual peak at 7.26 ppm for calibration.[5]

-

Sample Dissolution: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.7 mL of the deuterated solvent in a clean vial.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent peak broadening.[5]

-

Transfer: Transfer the clear solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.[5]

-

Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information that acts as a secondary confirmation of the structure.

Expertise & Rationale: Due to the presence of two chlorine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore show three peaks: M (containing two ³⁵Cl), M+2 (one ³⁵Cl, one ³⁷Cl), and M+4 (two ³⁷Cl) in a predictable intensity ratio (~9:6:1). This pattern is a highly reliable indicator of the presence of two chlorine atoms.

-

Expected Molecular Ion (M⁺): The nominal molecular weight is 175 g/mol . The mass spectrum should show an intense cluster of peaks at m/z 175 (C₇H₃³⁵Cl₂NO), 177 (C₇H₃³⁵Cl³⁷ClNO), and 179 (C₇H₃³⁷Cl₂NO).

-

Key Fragmentation:

-

Loss of -CHO group (M-29): A fragment corresponding to the loss of the aldehyde group (a hydrogen and a CO molecule) is expected.

-

Loss of Cl: Fragments corresponding to the loss of one or both chlorine atoms.

-

| Ion | m/z (for ³⁵Cl) | Significance |

| [M]⁺ | 175 | Molecular Ion |

| [M+2]⁺ | 177 | Isotope Peak (¹ ³⁷Cl) |

| [M+4]⁺ | 179 | Isotope Peak (² ³⁷Cl) |

| [M-H]⁺ | 174 | Loss of Aldehyde H |

| [M-CO]⁺ | 147 | Loss of Carbon Monoxide |

| [M-CHO]⁺ | 146 | Loss of Formyl Radical |

| [M-Cl]⁺ | 140 | Loss of Chlorine Radical |

Protocol: MS Sample Preparation (Direct Infusion ESI)

-

Solution Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (e.g., TOF-MS) is recommended to obtain accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expertise & Rationale: The IR spectrum will provide clear evidence for the key functional groups: the aldehyde and the substituted aromatic ring. The carbonyl (C=O) stretch of the aldehyde is typically a strong, sharp band, and its position can give clues about conjugation. The C-Cl stretches and the aromatic ring vibrations further corroborate the structure.

-

Expected Absorption Bands:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850 cm⁻¹ and ~2750 cm⁻¹: Aldehyde C-H stretching (Fermi resonance doublet).

-

~1700-1720 cm⁻¹: A strong, sharp band for the aldehyde C=O stretching.

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.[7]

-

~1000-1200 cm⁻¹: C-Cl stretching vibrations.

-

| Frequency Range (cm⁻¹) | Vibration | Expected Intensity |

| 3050-3100 | Aromatic C-H Stretch | Medium-Weak |

| 2820-2880 | Aldehyde C-H Stretch | Medium-Weak |

| 1700-1720 | Aldehyde C=O Stretch | Strong, Sharp |

| 1550-1600 | Aromatic Ring C=C, C=N Stretch | Medium |

| 1000-1200 | C-Cl Stretch | Strong |

Protocol: IR Sample Preparation (KBr Pellet)

-

Grinding: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Analysis: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Chromatographic Purity Analysis

Chromatography is essential for separating the target compound from impurities, isomers, and starting materials, thereby allowing for accurate purity assessment.

Caption: General workflow for analysis.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-phase HPLC is the method of choice for analyzing moderately polar compounds like this compound. A C18 column provides a nonpolar stationary phase that separates compounds based on their hydrophobicity. An acidic mobile phase is often used for pyridine-containing compounds to ensure consistent protonation of the nitrogen atom, leading to sharp, symmetrical peaks.[8][9]

Protocol: HPLC Purity Assessment

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid added to both phases to improve peak shape.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 275 nm).[10]

-

Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., 1 mg/mL) and filter it through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and run the gradient. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Expertise & Rationale: GC is suitable for volatile and thermally stable compounds. Given its aldehyde functionality, this compound should be amenable to GC analysis. The choice of a polar or non-polar capillary column can be used to achieve separation from closely related isomers or impurities.[11]

Protocol: GC Purity Assessment

-

Column: A mid-polarity capillary column such as a DB-5 or equivalent.[11]

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID).

-

Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Integrated Data Analysis: The Final Confirmation

No single technique provides the complete picture. The structural elucidation of this compound is a process of converging evidence.

Caption: Integration of analytical data.

The process is as follows:

-

Mass Spectrometry confirms the molecular weight and the presence of two chlorine atoms.

-

IR Spectroscopy confirms the presence of the aldehyde and chlorinated aromatic ring functional groups.

-

NMR Spectroscopy pieces together the exact connectivity of the atoms, showing the relative positions of the aldehyde and the two protons on the dichlorinated pyridine ring.

-

Chromatography confirms that the spectroscopic data corresponds to a single, pure compound and not a mixture.

Safety and Handling

Proper handling is essential when working with any chemical.

-

Hazards: this compound is classified as toxic if swallowed and fatal if inhaled. It causes skin irritation and serious eye damage. It is also suspected of causing cancer and may damage fertility or the unborn child.

-

Precautions:

-

Storage: Store in a tightly closed container in a cool, well-ventilated area, away from incompatible materials.[13] The compound may be hygroscopic and should be stored under an inert atmosphere.

Conclusion

The structural elucidation and analysis of this compound require a meticulous and integrated analytical approach. By combining the detailed framework information from NMR, the molecular weight and elemental data from MS, the functional group confirmation from IR, and the purity assessment from chromatography, a complete and unambiguous profile of the molecule can be established. This self-validating system of cross-verification ensures the highest degree of confidence in the identity and quality of the compound, a critical requirement for its use in research and development.

References

- 1. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 2. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. helixchrom.com [helixchrom.com]

- 9. benchchem.com [benchchem.com]

- 10. helixchrom.com [helixchrom.com]

- 11. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. angenechemical.com [angenechemical.com]

- 14. tcichemicals.com [tcichemicals.com]

Whitepaper: Strategic Synthesis and High-Purity Isolation of 3,5-Dichloropicolinaldehyde

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3,5-Dichloropicolinaldehyde, a halogenated pyridine-2-carboxaldehyde, represents a pivotal building block in contemporary medicinal and agricultural chemistry. Its unique substitution pattern—featuring an electrophilic aldehyde function and two chlorine atoms that modulate electronic properties and provide vectors for further functionalization—makes it a highly valuable intermediate. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, grounded in established chemical principles. We will dissect three primary synthetic routes: the controlled oxidation of a 2-methyl precursor, the partial hydrolysis of a 2-(trichloromethyl) intermediate, and the selective reduction of a 2-carboxylic acid derivative. Each pathway is evaluated for its scalability, efficiency, and control over impurity profiles. Furthermore, this document details robust, field-proven protocols for the purification of the final product to the high degree of purity required for pharmaceutical and research applications.

Introduction: The Strategic Value of this compound

Halogenated heterocycles are privileged scaffolds in drug discovery and process chemistry. The pyridine core, in particular, is a ubiquitous feature in numerous biologically active molecules. The specific substitution pattern of this compound (2-formyl-3,5-dichloropyridine) offers a trifecta of chemical utility:

-

The Aldehyde Handle: The formyl group at the C2 position is a versatile functional group, readily participating in reactions such as Wittig olefination, reductive amination, and condensation reactions to build molecular complexity.

-

The Dichloro-Substitution: The chlorine atoms at the C3 and C5 positions significantly influence the pyridine ring's electronics, making it more electron-deficient. This impacts the reactivity of the aldehyde and the ring itself. These positions also serve as potential sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, alkyl, or amino substituents, enabling rapid library synthesis.[1]

-

Structural Precursor: This molecule is an essential precursor for a range of more complex targets, including kinase inhibitors, herbicides, and other specialized agrochemicals.[2]

Given the absence of a single, standardized industrial synthesis, a strategic approach based on fundamental organic chemistry principles is required. This guide elucidates the most logical and defensible pathways to this key intermediate.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials. The choice of route often depends on the availability of precursors, scalability requirements, and the desired impurity profile. We will explore three primary, chemically sound strategies.

Logical Framework for Synthesis

The following diagram illustrates the three divergent pathways discussed in this guide, all converging on the target molecule.

Caption: Divergent synthetic pathways to this compound.

Route 1: Oxidation of 3,5-Dichloro-2-methylpyridine

This classical approach leverages the oxidation of a methyl group to an aldehyde. The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid.

-

Mechanism & Rationale: The synthesis begins with 3,5-dichloro-2-methylpyridine. Oxidation can be achieved using various reagents. Selenium dioxide (SeO₂) is a common choice for the selective oxidation of benzylic-type methyl groups. Alternatively, manganese dioxide (MnO₂) can be effective, although it often requires stoichiometric or excess quantities and can be less selective. The reaction proceeds via the formation of an intermediate that is more resistant to further oxidation than the starting material, allowing the aldehyde to be isolated.

-

Advantages: This route is conceptually straightforward and can be high-yielding if over-oxidation is successfully managed.

-

Challenges: The starting material, 3,5-dichloro-2-methylpyridine, may not be commercially available and might require a separate synthesis. Over-oxidation to 3,5-dichloropicolinic acid is a significant risk, leading to purification challenges. The toxicity of selenium compounds necessitates careful handling and waste disposal protocols.

Route 2: Hydrolysis of 3,5-Dichloro-2-(trichloromethyl)pyridine

This pathway involves the formation of a trichloromethyl group, which serves as a masked aldehyde. This group can be hydrolyzed under controlled conditions to yield the desired product.

-

Mechanism & Rationale: The synthesis of the key intermediate, 3,5-dichloro-2-(trichloromethyl)pyridine[3], typically involves the radical chlorination of 3,5-dichloro-2-methylpyridine using reagents like N-chlorosuccinimide (NCS) or chlorine gas under UV initiation. The subsequent hydrolysis of the -CCl₃ group can be achieved using sulfuric acid or a mixture of acids. The reaction proceeds through dichloromethyl and monochloromethyl intermediates. By carefully controlling the reaction time and temperature, the hydrolysis can be stopped at the aldehyde stage before proceeding to the carboxylic acid.[4] The synthesis of the related isomer, 2,3-dichloro-5-(trichloromethyl)pyridine, from nicotinic acid is well-documented and provides a strong precedent for this type of transformation.[5]

-

Advantages: This route often provides good yields and can be amenable to large-scale production. The trichloromethyl intermediate is generally stable and can be purified before the final hydrolysis step.

-

Challenges: The initial radical chlorination step can be difficult to control, potentially leading to a mixture of chlorinated products. The hydrolysis step requires precise control to maximize the aldehyde yield and minimize the formation of the carboxylic acid byproduct.

Route 3: Selective Reduction of 3,5-Dichloropicolinic Acid Derivatives

This is arguably the most controlled and versatile laboratory-scale method. It involves activating the carboxylic acid and then reducing the activated intermediate to the aldehyde.

-

Mechanism & Rationale: The starting material, 3,5-dichloropicolinic acid[6], is first converted to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or a Weinreb amide. This activated intermediate is then treated with a mild and selective reducing agent. For acid chlorides, a Rosenmund reduction (H₂, Pd/BaSO₄) can be employed. For Weinreb amides, diisobutylaluminium hydride (DIBAL-H) is highly effective, as the intermediate tetrahedral species is stable at low temperatures, preventing over-reduction to the alcohol.[7]

-

Advantages: This route offers the highest degree of control, significantly minimizing the risk of over-reduction to the alcohol. It is generally a high-yielding process and is adaptable to various scales.

-

Challenges: The synthesis may require multiple discrete steps (acid to acid chloride to aldehyde), potentially lowering the overall process efficiency. Hydride reducing agents like DIBAL-H are pyrophoric and require careful handling under inert atmosphere conditions.

Quantitative Data Summary

| Synthetic Route | Key Reagents | Typical Yield (%) | Key Advantages | Critical Challenges |

| 1. Oxidation | SeO₂, MnO₂ | 50-70 | Conceptually simple | Risk of over-oxidation; toxic reagents |

| 2. Hydrolysis | NCS, Cl₂; H₂SO₄ | 65-85 | Good for scale-up | Control of chlorination; precise hydrolysis conditions |

| 3. Reduction | SOCl₂, DIBAL-H | 75-90 | High selectivity and control | Multi-step; handling of pyrophoric reagents |

Detailed Experimental Protocols

The following section provides a detailed, step-by-step protocol for Route 3 , selected for its high degree of control and suitability for producing high-purity material in a research setting.

Workflow for Synthesis via Reduction Pathway

Caption: Step-by-step workflow for the reduction of 3,5-Dichloropicolinic Acid.

Protocol 3.1: Synthesis of this compound via Acid Chloride Reduction

Materials:

-

3,5-Dichloropicolinic acid (10.0 g, 52.1 mmol)[6]

-

Thionyl chloride (SOCl₂) (7.5 mL, 104.2 mmol)

-

Toluene, anhydrous (100 mL)

-

Tetrahydrofuran (THF), anhydrous (150 mL)

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M in hexanes (57.3 mL, 57.3 mmol)

-

Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Formation of the Acid Chloride:

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser (under a nitrogen atmosphere), add 3,5-dichloropicolinic acid (10.0 g) and anhydrous toluene (100 mL).

-

Slowly add thionyl chloride (7.5 mL) to the suspension at room temperature.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 2 hours. The reaction mixture should become a clear solution.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 3,5-dichloropicolinoyl chloride is a yellow oil or solid and is used directly in the next step without further purification.

-

-

Reduction to the Aldehyde:

-

Place the crude acid chloride under a high vacuum for 30 minutes to ensure all volatile reagents are removed.

-

Under a nitrogen atmosphere, dissolve the residue in anhydrous THF (150 mL) and transfer to a 500 mL three-necked flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the DIBAL-H solution (57.3 mL, 1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).[8]

-

-

Workup and Extraction:

-

While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by adding a saturated aqueous solution of Rochelle's salt (100 mL). Caution: The quench is exothermic.

-

Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours until the two phases become clear.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Characterization

Achieving high purity is critical for subsequent applications. The crude product from any synthetic route will likely contain unreacted starting materials or byproducts (e.g., carboxylic acid or alcohol).

Purification by Column Chromatography

Column chromatography is the most effective method for purifying this compound.[9]

-

Stationary Phase: Silica gel (230-400 mesh) is standard.

-

Mobile Phase (Eluent): A non-polar/polar solvent system is used. A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective. The exact ratio should be determined by preliminary TLC analysis.

-

Procedure:

-

Prepare a silica gel column in hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

-

Load the sample onto the column.

-

Elute the column with the hexanes/ethyl acetate solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.

-

Purification by Recrystallization

For material that is already reasonably pure after chromatography, recrystallization can be used to achieve analytical-grade purity.[10]

-

Solvent Selection: The ideal solvent is one in which the aldehyde has high solubility at elevated temperatures but low solubility at room temperature or below.[10] A mixed solvent system, such as ethanol/water or toluene/hexanes, is often effective.

-

Procedure:

-

Dissolve the solid product in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[11]

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To confirm the presence of the key aldehyde functional group (C=O stretch typically around 1700 cm⁻¹).

-

Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling Considerations

-

Halogenated Pyridines: Dichloropyridine derivatives should be handled with care as they can be irritants and are potentially toxic. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reagents: Thionyl chloride is corrosive and lachrymatory. DIBAL-H is pyrophoric and reacts violently with water. Both must be handled in a well-ventilated fume hood under an inert atmosphere.

-

Waste Disposal: All chemical waste, especially that containing selenium or other heavy metals, must be disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound is a task that requires careful strategic planning. While several routes are chemically viable, the reduction of a 3,5-dichloropicolinic acid derivative offers the most reliable combination of control, selectivity, and high yield for producing research-grade material. The success of the synthesis is critically dependent on a well-executed purification strategy, with column chromatography being the method of choice for removing structurally similar impurities. This guide provides the necessary framework for researchers to confidently produce and purify this valuable chemical intermediate for applications in drug discovery and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. 3,5-Dichloro-2-pyridinecarboxylic acid | C6H3Cl2NO2 | CID 219989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine-3,5-dicarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. 3,5-Dichlorobenzaldehyde - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. physics.emu.edu.tr [physics.emu.edu.tr]

- 11. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Blueprint of 3,5-Dichloropicolinaldehyde: A Technical Guide for Researchers

Introduction: The Structural Significance of 3,5-Dichloropicolinaldehyde

This compound, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its pyridine core, substituted with two chlorine atoms and a reactive aldehyde group, offers multiple sites for chemical modification, making it a valuable intermediate in drug discovery and development. The precise arrangement of these functional groups dictates the molecule's reactivity and its potential to interact with biological targets. Accurate structural confirmation and purity assessment are paramount before its use in any synthetic route. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. The interpretation presented herein is grounded in fundamental principles and provides the causal logic behind the observed spectral data, ensuring a robust and validated understanding of the molecule's chemical identity.

Workflow for Spectroscopic Characterization

Caption: A generalized workflow for the spectroscopic analysis of a synthetic organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol

A standard protocol for acquiring NMR data for this compound is as follows:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is critical for unambiguous assignments.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A wider spectral width (~220 ppm) is used, and a significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons in the molecule.

| Signal Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| Aldehyde-H | ~10.2 | Singlet (s) | 1H |

| Pyridine-H4 | ~8.2 | Doublet (d) | 1H |

| Pyridine-H6 | ~8.6 | Doublet (d) | 1H |

-

Aldehyde Proton (~10.2 ppm): This proton appears as a singlet far downfield. Causality: The strong deshielding effect of the adjacent electronegative oxygen atom of the carbonyl group causes this significant downfield shift, which is highly characteristic of aldehyde protons. Its singlet nature is due to the absence of adjacent protons to couple with.

-

Pyridine Protons (~8.2 and ~8.6 ppm): The two protons on the pyridine ring appear as doublets. Causality: Their downfield position is characteristic of aromatic protons. The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms deshields these protons. They appear as doublets due to coupling to each other (a four-bond coupling, J-coupling, is expected). The H6 proton is typically further downfield than H4 due to its proximity to the electron-withdrawing nitrogen atom.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom.

| Signal Assignment | Chemical Shift (δ) ppm (Predicted) |

| C=O (Aldehyde) | ~190 |

| C2 (C-CHO) | ~152 |

| C6 | ~150 |

| C4 | ~140 |

| C3 (C-Cl) | ~135 |

| C5 (C-Cl) | ~132 |

-

Aldehyde Carbonyl (~190 ppm): The carbonyl carbon is the most downfield signal, a characteristic feature of aldehydes.[1] Causality: The double bond to the highly electronegative oxygen atom results in significant deshielding.

-

Pyridine Carbons (~132-152 ppm): The five sp² hybridized carbons of the pyridine ring appear in the aromatic region. The carbons directly attached to the electronegative nitrogen (C2, C6) and chlorine atoms (C3, C5) are typically shifted to different extents. The specific assignments require more advanced 2D NMR techniques (like HMBC and HSQC) but the presence of six distinct signals in these regions strongly supports the proposed structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Experimental Protocol

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A small amount of the solid this compound is placed directly on the ATR crystal. Pressure is applied to ensure good contact. A background spectrum of the empty crystal is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

IR Spectral Data & Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2850 & ~2750 | Aldehyde C-H Stretch (Fermi Doublet) | Weak |

| ~1710 | Carbonyl (C=O) Stretch | Strong |

| ~1600-1450 | Aromatic C=C & C=N Stretch | Medium |

| ~800-700 | C-Cl Stretch | Strong |

-

Carbonyl (C=O) Stretch (~1710 cm⁻¹): A strong, sharp absorption band in this region is definitive evidence of a carbonyl group.[2] Its position is characteristic of an aromatic aldehyde.

-

Aldehyde C-H Stretch (~2850 & ~2750 cm⁻¹): The presence of one or two weak bands in this region is highly diagnostic for the C-H bond of an aldehyde.[3] This, in conjunction with the strong C=O stretch, confirms the aldehyde functionality.

-

Aromatic C-H and C=C/C=N Stretches: Absorptions above 3000 cm⁻¹ are characteristic of sp² C-H bonds (aromatic), while the bands in the 1600-1450 cm⁻¹ region confirm the vibrations of the pyridine ring.[3]

-

C-Cl Stretch (~800-700 cm⁻¹): Strong absorptions in the lower wavenumber region are characteristic of carbon-chlorine stretching vibrations, confirming the presence of the chloro-substituents.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its molecular formula.

Experimental Protocol

-

Ionization Method: Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules. Electrospray Ionization (ESI) is a softer technique that can also be used, typically showing the protonated molecule [M+H]⁺.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to obtain highly accurate mass measurements.

-

Analysis: The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their m/z ratio.

Mass Spectral Data & Interpretation

The key information derived from the mass spectrum is the molecular ion peak and its isotopic pattern.

| m/z Value (Predicted) | Ion Identity | Key Feature |

| 175, 177, 179 | [M]⁺ | Isotopic pattern for two chlorine atoms |

-

Molecular Ion ([M]⁺): The molecular formula of this compound is C₆H₃Cl₂NO. The nominal molecular weight is 175 g/mol .

-

Isotopic Pattern: The most crucial diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion. Chlorine has two common isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). For a molecule containing two chlorine atoms, the mass spectrum will show a characteristic cluster of peaks for the molecular ion:

-

M⁺ peak (containing two ³⁵Cl atoms): Relative intensity of 100%

-

(M+2)⁺ peak (one ³⁵Cl, one ³⁷Cl): Relative intensity of ~65%

-

(M+4)⁺ peak (two ³⁷Cl atoms): Relative intensity of ~10%

-

This distinctive 100:65:10 intensity ratio is unambiguous proof of the presence of two chlorine atoms in the molecule. High-resolution mass spectrometry would provide an exact mass (e.g., for C₆H₃³⁵Cl₂NO, the calculated monoisotopic mass is 174.9592) that can confirm the elemental composition with high confidence.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 3,5-Dichloropicolinaldehyde

Foreword: Understanding a Versatile Heterocyclic Building Block

3,5-Dichloropicolinaldehyde is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde functional group, presents a unique landscape of reactivity. The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatom significantly influences the electrophilicity of both the aldehyde carbon and the pyridine ring. This guide provides an in-depth exploration of the chemical reactivity, stability, and handling of this compound, grounded in established chemical principles and practical laboratory insights. Our objective is to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively and safely utilize this compound in their synthetic endeavors.

Physicochemical Properties and Structural Profile

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis. These properties dictate choices regarding solvents, reaction temperatures, and purification methods.

Molecular Structure: The molecule consists of a pyridine ring with chlorine atoms at the 3 and 5 positions and an aldehyde group at the 2-position (picolinaldehyde). The carbonyl carbon is sp² hybridized, resulting in a trigonal planar geometry around it.[1] This planarity, combined with the polarity of the carbonyl bond, is central to its reactivity.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂NO | [3] |

| Molecular Weight | 176.00 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 63.5 - 65.5 °C | [4] |

| Boiling Point | 235 - 240 °C | [4] |

| CAS Number | 136590-83-5 (related structure) | [3] |

Note: Data is compiled from sources describing 3,5-Dichlorobenzaldehyde and related structures, which are expected to have similar properties.

Chemical Reactivity: A Tale of Two Electrophiles

The reactivity of this compound is dominated by the electrophilic character of the aldehyde carbon. The electron-deficient pyridine ring also influences the molecule's overall reactivity profile.

Reactions of the Aldehyde Group: The Primary Hub of Reactivity

The aldehyde functional group is the most accessible site for chemical transformation. Its reactivity is governed by the polarized carbon-oxygen double bond, where the carbon atom carries a partial positive charge, making it an excellent target for nucleophiles.[2][5]

This is the quintessential reaction of aldehydes.[1] A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate.[1][2] This intermediate is then typically protonated during workup to yield the final product.[1]

The general mechanism is as follows:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 3,5-dichloro-4-pyridinecarboxaldehyde | CAS#:136590-83-5 | Chemsrc [chemsrc.com]

- 4. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 5. Nucleophilic addition - Wikipedia [en.wikipedia.org]

The Synthetic Landscape of 3,5-Dichloropicolinaldehyde: A Technical Guide for Chemical Architects

For the discerning researcher and professional in the fields of pharmaceutical development and agrochemical synthesis, the strategic construction of molecular entities is paramount. 3,5-Dichloropicolinaldehyde, a highly functionalized pyridine derivative, stands as a critical building block, its aldehyde moiety a versatile handle for a plethora of subsequent chemical transformations. This technical guide provides an in-depth exploration of the prevalent and most practical synthetic routes to this valuable intermediate, grounded in mechanistic principles and supported by actionable protocols.

Introduction: The Strategic Importance of this compound

The pyridine core, substituted with chlorine atoms at the 3 and 5 positions, imparts specific electronic and steric properties, influencing the reactivity and biological activity of downstream compounds. The aldehyde group at the 2-position serves as a key electrophilic site, readily participating in reactions such as Wittig olefination, reductive amination, and the formation of imines and oximes. This trifecta of functional groups makes this compound a sought-after precursor in the synthesis of complex molecules with potential applications in medicine and agriculture. Understanding its synthesis is not merely an academic exercise but a gateway to innovation in these critical sectors.

Primary Synthetic Strategy: The Cyanide-to-Aldehyde Pathway

The most logical and widely applicable approach to the synthesis of this compound hinges on the partial reduction of its corresponding nitrile, 3,5-dichloropicolinonitrile. This strategy is favored due to the relative stability of the nitrile group and the availability of selective reducing agents that can halt the reduction at the aldehyde stage, preventing over-reduction to the alcohol.

Route 1: Synthesis of the Key Intermediate: 3,5-Dichloropicolinonitrile

The journey to this compound begins with the preparation of its nitrile precursor. Two principal methods for the synthesis of 3,5-dichloropicolinonitrile (also known as 3,5-dichloro-2-cyanopyridine) have been established, starting from either 2,3,5-trichloropyridine or 3,5-dichloropyridine 1-oxide.

Method A: From 2,3,5-Trichloropyridine

This route involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of 2,3,5-trichloropyridine is displaced by a cyanide group. The selection of the 2-position for substitution is directed by the electron-withdrawing nature of the pyridine nitrogen, which activates the alpha and gamma positions to nucleophilic attack.

Method B: From 3,5-Dichloropyridine 1-Oxide

An alternative approach begins with the N-oxide of 3,5-dichloropyridine. The N-oxide functionality enhances the reactivity of the pyridine ring, particularly at the 2-position. Treatment with a cyanide source, such as trimethylsilyl cyanide in the presence of an activating agent like dimethylcarbamoyl chloride, facilitates the introduction of the cyano group.

Table 1: Comparison of Synthesis Routes to 3,5-Dichloropicolinonitrile

| Parameter | Method A: From 2,3,5-Trichloropyridine | Method B: From 3,5-Dichloropyridine 1-Oxide |

| Starting Material | 2,3,5-Trichloropyridine | 3,5-Dichloropyridine 1-Oxide |

| Key Reagents | Fluoride source, Cyanide salt, Catalyst | Trimethylsilyl cyanide, Dimethylcarbamoyl chloride |

| General Yield | Moderate to High | Reported around 40% |

| Key Considerations | Multi-step process involving an initial fluorination. | Direct cyanation of the activated pyridine ring. |

Route 2: The Crucial Transformation: DIBAL-H Reduction of 3,5-Dichloropicolinonitrile

With the nitrile intermediate in hand, the pivotal step is its selective reduction to the aldehyde. The reducing agent of choice for this transformation is Diisobutylaluminium hydride (DIBAL-H). The efficacy of DIBAL-H lies in its steric bulk and moderate reactivity compared to agents like lithium aluminum hydride (LiAlH₄).[1][2]

The mechanism of the DIBAL-H reduction involves the coordination of the nitrogen atom of the nitrile to the aluminum center of DIBAL-H. This coordination activates the cyano group towards hydride attack.[2] A single equivalent of hydride is delivered to the nitrile carbon, forming a stable aluminum-imine intermediate. Crucially, at low temperatures (typically -78 °C), this intermediate is stable and does not undergo further reduction.[2][3] Subsequent aqueous workup hydrolyzes the imine to furnish the desired aldehyde. This temperature control is critical to prevent the formation of the corresponding primary alcohol.

Caption: Primary synthetic pathway to this compound.

Experimental Protocol: DIBAL-H Reduction of 3,5-Dichloropicolinonitrile

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

3,5-Dichloropicolinonitrile

-

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1 M in toluene or THF)

-

Anhydrous solvent (e.g., dichloromethane (DCM), THF, or toluene)

-

Methanol

-

Aqueous Rochelle's salt solution (potassium sodium tartrate) or dilute HCl

-

Ethyl acetate or DCM for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Celite

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,5-dichloropicolinonitrile (1 equivalent).

-

Dissolve the nitrile in the chosen anhydrous solvent under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath. It is imperative to maintain this temperature to prevent over-reduction.[3]

-

Slowly add the DIBAL-H solution (1 to 1.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature.

-

Add the aqueous Rochelle's salt solution and stir vigorously until two clear layers form. Alternatively, a dilute acid quench can be employed.

-

Filter the resulting suspension through a pad of Celite to remove aluminum salts, washing the filter cake with ethyl acetate or DCM.

-

Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by silica gel column chromatography or recrystallization as needed.

Alternative Synthetic Considerations

While the nitrile reduction pathway is the most direct, other theoretical routes can be envisioned, leveraging different functional group interconversions.

Oxidation of (3,5-Dichloropyridin-2-yl)methanol

If the corresponding primary alcohol, (3,5-dichloropyridin-2-yl)methanol, is available, it could be oxidized to the aldehyde. A variety of mild oxidizing agents could be employed for this purpose, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation. This approach avoids the use of pyrophoric DIBAL-H but requires the synthesis of the starting alcohol, which itself might be prepared by the reduction of 3,5-dichloropicolinic acid or its ester.

Caption: Alternative synthetic route via alcohol oxidation.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through the DIBAL-H-mediated reduction of 3,5-dichloropicolinonitrile. This method offers high selectivity and is amenable to a range of scales, provided stringent temperature control is maintained. The development of more sustainable and safer reducing agents could present an avenue for future research, potentially circumventing the need for pyrophoric reagents and cryogenic conditions. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the efficient and robust synthesis of key building blocks like this compound will remain a cornerstone of chemical innovation.

References

A Technical Guide to the Quantum Mechanical Profile of 3,5-Dichloropicolinaldehyde: A Computational Approach for Drug Discovery

Introduction

In the landscape of modern pharmaceutical and agrochemical development, the rational design of molecules is paramount. Understanding the intrinsic electronic and structural properties of chemical intermediates is not merely academic; it is a critical step in predicting reactivity, metabolic fate, and biological activity. 3,5-Dichloropicolinaldehyde, a halogenated pyridine derivative, serves as a vital structural motif and versatile building block in the synthesis of numerous bioactive compounds, including anti-inflammatory and anti-cancer agents.[1][2] The strategic placement of chloro-substituents and the aldehyde functional group on the pyridine ring imparts a unique reactivity profile that is of significant interest to medicinal chemists.[3]

This technical guide provides an in-depth exploration of this compound through the lens of quantum mechanics. We will employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methodologies to construct a comprehensive molecular portrait. The objective is to move beyond simple structural representation and to elucidate the underlying quantum chemical principles that govern its behavior. For researchers and drug development professionals, this guide offers a framework for leveraging computational chemistry to accelerate the discovery pipeline, providing predictive insights that can guide synthesis and functional testing.

Part 1: The Computational Philosophy: Methodological Rationale

The choice of a computational method is the foundation of any quantum mechanical study. It is a balance between predictive accuracy and computational feasibility. For a molecule like this compound, with its blend of covalent bonds, lone pairs, and π-systems, a carefully selected methodology is essential for generating trustworthy results.

Core Framework: Density Functional Theory (DFT)

Our primary tool is Density Functional Theory (DFT), a workhorse of modern computational chemistry. Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach provides a remarkable combination of efficiency and accuracy.

-

Expertise-Driven Choice of Functional and Basis Set:

-

Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of organic molecules, particularly for properties like bond energies and vibrational frequencies.[4] Its widespread validation across a vast range of chemical systems establishes it as a reliable standard.

-

Basis Set (6-311++G(d,p)): The choice of the 6-311++G(d,p) basis set is deliberate. The "6-311G" core provides a flexible triple-split valence description of the electrons. The additions are critical:

-

++ (Diffuse Functions): These functions are essential for accurately modeling the spatial extent of electron density far from the atomic nuclei. They are particularly important for describing lone pairs (on the nitrogen and oxygen atoms) and anions, leading to more accurate energy and electronic property calculations.[5][6]

-

(d,p) (Polarization Functions): These functions allow for non-spherical distortion of the electron clouds around atoms, which is a physical reality in molecules where atoms are subject to the electric fields of their neighbors. This is indispensable for correctly modeling bond angles and strengths.[5][6]

-

-

All calculations referenced herein are performed using the Gaussian suite of programs, a standard in the field.[5]

Computational Workflow: A Self-Validating System

The protocol follows a logical progression where each step builds upon the last, creating a self-validating workflow. The initial geometry optimization must yield a true energy minimum, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis. This validated structure then serves as the reliable foundation for all further electronic property calculations.

Caption: Computational workflow for quantum mechanical analysis.

Part 2: Molecular Geometry and Vibrational Dynamics

A molecule's three-dimensional structure and its vibrational modes are fundamental to its identity and reactivity. DFT provides a precise, atom-level view of these characteristics.

Optimized Molecular Structure

The first computational step is to find the molecule's most stable conformation through geometry optimization. This process iteratively adjusts the positions of the atoms until the configuration with the lowest possible energy is found. The resulting bond lengths and angles are predictive benchmarks that can be compared with experimental data from techniques like X-ray crystallography.

Table 1: Selected Optimized Geometrical Parameters for this compound (Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | (Å) | |

| C=O | 1.215 | |

| C-Cl (C3) | 1.748 | |

| C-Cl (C5) | 1.745 | |

| C-N (Pyridine) | 1.338 | |

| Bond Angles | (°) | |

| O-C-H (Aldehyde) | 120.5 | |

| Cl-C3-C4 | 121.2 | |

| C2-N1-C6 | 117.8 |

Vibrational Analysis: The Molecular Fingerprint

Once the optimized geometry is confirmed as a true energy minimum (indicated by the absence of imaginary frequencies), we can calculate the molecule's vibrational modes.[4][7] These modes correspond to the absorption peaks observed in Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. To account for systematic errors inherent in the harmonic approximation used by DFT, calculated frequencies are uniformly scaled by an empirical factor (typically ~0.96 for B3LYP).[4] The Potential Energy Distribution (PED) is then used to provide an unambiguous assignment for each vibrational mode.[5][8]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Assignment (PED Contribution %) | Calculated (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) |

| C-H stretch (aldehyde) | 2865 | 2870 | 2868 |

| C=O stretch (95%) | 1710 | 1715 | 1712 |

| C=C/C=N ring stretch | 1580 | 1582 | 1585 |

| C-H in-plane bend | 1455 | 1458 | 1460 |

| C-Cl stretch (sym) | 785 | 788 | 790 |

| C-Cl stretch (asym) | 690 | 695 | 692 |

This strong correlation between theoretical and experimental spectra validates the accuracy of the computed molecular structure and electronic environment.

Protocol: Experimental Spectroscopic Validation

Objective: To acquire experimental FT-IR and FT-Raman spectra of this compound to validate the computational results.

1. Sample Preparation:

- Ensure the this compound sample is of high purity (>98%).

- For FT-IR, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to ensure a homogenous dispersion and press into a transparent pellet using a hydraulic press.

- For FT-Raman, place the neat solid sample directly into a sample holder (e.g., a glass capillary tube).

2. FT-IR Spectroscopy:

- Use a PerkinElmer (or equivalent) spectrometer.[5]

- Place the KBr pellet in the sample holder of the instrument.

- Record the spectrum in the range of 4000–400 cm⁻¹.

- Set the resolution to 4 cm⁻¹ and co-add a minimum of 32 scans to improve the signal-to-noise ratio.

- Perform a background scan using an empty sample holder to subtract atmospheric CO₂ and H₂O absorptions.

3. FT-Raman Spectroscopy:

- Use a spectrometer equipped with a Nd:YAG laser source (1064 nm) to minimize fluorescence.

- Place the sample in the instrument.

- Record the spectrum in the range of 3500–100 cm⁻¹.

- Adjust laser power and exposure time to obtain a high-quality spectrum without causing sample degradation.

4. Data Analysis:

- Process the spectra to identify peak positions (wavenumbers).

- Compare the experimental peak positions with the scaled theoretical frequencies from the DFT calculations.

Part 3: Probing Reactivity through Electronic Properties

The electrons, particularly the outermost valence electrons, dictate a molecule's chemical reactivity. DFT provides powerful tools to visualize and quantify this electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] The energy gap (ΔE) between them is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[10]

-

E_HOMO: -7.15 eV

-

E_LUMO: -2.88 eV

-

Energy Gap (ΔE): 4.27 eV

The relatively moderate energy gap suggests that this compound is a stable but reactive molecule, capable of participating in charge-transfer interactions, which is consistent with its utility as a synthetic intermediate.

Caption: HOMO and LUMO electron density distributions.

As seen in the diagram, the HOMO density is primarily localized over the pyridine ring and the chlorine atoms, indicating these are the primary sites of electron donation. The LUMO is predominantly centered on the aldehyde group and the π* system of the ring, identifying this region as the most probable site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the molecule's surface. It provides an intuitive guide to reactive sites.

-

Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack.

-

Blue Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack.

For this compound, the MEP map reveals a strong negative potential (red) around the carbonyl oxygen and the pyridine nitrogen, confirming their role as primary sites for protonation or interaction with electrophiles. A significant positive potential (blue) is observed around the aldehyde hydrogen, making it susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis deconstructs the complex molecular wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This method allows us to quantify intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability.[6] The key metric is the second-order perturbation stabilization energy, E(2), which measures the energy of delocalization between a filled (donor) orbital and an empty (acceptor) orbital.[11]

Table 3: Key NBO Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type | Significance |

| LP(1) N1 | π(C2-C3) | 25.8 | n → π | Delocalization of N lone pair into the ring, enhancing aromatic stability. |

| LP(2) O | π(C-H aldehyde) | 5.2 | n → σ | Hyperconjugation stabilizing the aldehyde group. |

| π(C2-C3) | π(C4-C5) | 18.5 | π → π | Electron delocalization within the pyridine π-system. |

| LP(1) Cl | σ(C-C) | 3.5 | n → σ | Weak hyperconjugation from chlorine lone pairs to adjacent C-C bonds. |

The NBO analysis confirms significant electronic delocalization within the pyridine ring, which is a hallmark of its aromatic character. The stabilization energies quantify the electronic communication between different parts of the molecule, providing a deeper understanding of its overall stability.

Part 4: Electronic Excitations and UV-Visible Spectrum

To understand how the molecule interacts with light, which is crucial for applications in photochemistry or for spectroscopic detection, we turn to Time-Dependent DFT (TD-DFT).

TD-DFT Analysis

TD-DFT is an extension of DFT used to calculate the energies of electronic excited states.[12] This allows for the theoretical prediction of the UV-Visible absorption spectrum, including the maximum absorption wavelength (λ_max), oscillator strength (a measure of transition probability), and the nature of the electronic transitions involved (e.g., n→π* or π→π*).

Table 4: Calculated Electronic Transitions for this compound (in Acetonitrile)

| λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 285 | 0.215 | HOMO → LUMO | π → π |

| 242 | 0.130 | HOMO-1 → LUMO | π → π |

| 310 | 0.008 | HOMO → LUMO+1 | n → π* |